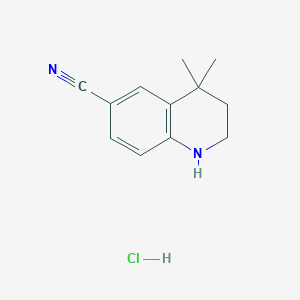

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride

CAS No.: 1965309-89-0

Cat. No.: VC2958388

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965309-89-0 |

|---|---|

| Molecular Formula | C12H15ClN2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | 4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2.ClH/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12;/h3-4,7,14H,5-6H2,1-2H3;1H |

| Standard InChI Key | SXIRGVWMMXDJCA-UHFFFAOYSA-N |

| SMILES | CC1(CCNC2=C1C=C(C=C2)C#N)C.Cl |

| Canonical SMILES | CC1(CCNC2=C1C=C(C=C2)C#N)C.Cl |

Introduction

Chemical Structure and Physical Properties

Molecular Identification and Basic Properties

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride is identified by the CAS number 1965309-89-0. It features a tetrahydroquinoline scaffold with key functional group modifications that contribute to its chemical behavior and potential biological activities .

| Property | Value |

|---|---|

| CAS Number | 1965309-89-0 |

| Molecular Formula | C12H15ClN2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | 4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile;hydrochloride |

| Physical Appearance | Light Purple Solid |

| Purity (Commercial) | 97% |

The compound's structure features a partially saturated heterocyclic ring system, with the tetrahydroquinoline core providing a rigid scaffold that positions its functional groups in specific spatial orientations. The free base form (without the hydrochloride) has a molecular weight of 186.25 g/mol and is characterized by the molecular formula C12H14N2 .

Structural Characteristics and Chemical Identifiers

The molecular structure can be represented through various chemical notation systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C12H14N2.ClH/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12;/h3-4,7,14H,5-6H2,1-2H3;1H |

| InChIKey | SXIRGVWMMXDJCA-UHFFFAOYSA-N |

| SMILES | CC1(CCNC2=C1C=C(C=C2)C#N)C.Cl |

The structural features of this compound include:

-

A tetrahydroquinoline core with a partially reduced heterocyclic system

-

Two methyl groups at the 4-position creating a quaternary carbon center

-

A cyano (nitrile) functional group at the 6-position

-

Protonation of the nitrogen atom with hydrochloric acid forming the salt

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride typically involves a multi-step process. Based on available research, common synthetic approaches include:

-

Reaction of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide

-

Reflux conditions followed by purification through recrystallization

-

Formation of the hydrochloride salt through treatment with hydrochloric acid

The tetrahydroquinoline core itself can be synthesized through various methods, including reduction of quinoline derivatives or cyclization reactions of appropriately substituted anilines. One common approach involves the Pomeranz-Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions .

Industrial Production Methods

For industrial-scale production, continuous flow synthesis methodology may be employed rather than traditional batch processing. This approach offers several advantages:

-

Enhanced control over reaction conditions

-

Improved yield and purity of the final product

-

Better temperature control and mixing efficiency

-

Enhanced safety for handling potentially hazardous reagents

-

Easier scale-up from laboratory to production quantities

The reaction parameters, such as temperature, pressure, and catalyst systems, must be carefully optimized to achieve high yields and purity levels.

Chemical Reactivity and Transformations

Key Functional Group Reactivity

The reactivity of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride is primarily determined by its three key functional groups:

-

The secondary amine (in salt form) of the tetrahydroquinoline structure

-

The nitrile group at the 6-position

-

The quaternary carbon bearing two methyl groups at the 4-position

The nitrile group is particularly significant as it can undergo various transformations, including hydrolysis to carboxylic acids (as seen in related compounds like 1,2,3,4-tetrahydro-4,4-dimethylquinoline-6-carboxylic acid, CAS 596790-86-2) , reduction to primary amines, and nucleophilic addition reactions.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

Research indicates that 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride exhibits promising biological activities. Its unique structure, particularly the combination of both dimethyl and cyano groups, imparts distinct chemical reactivity and biological properties that differentiate it from analogous compounds.

The tetrahydroquinoline scaffold itself has been established as a privileged structure in medicinal chemistry, with derivatives showing various biological activities. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors .

Receptor and Enzyme Interactions

The compound has been studied for its interactions with cellular receptors and inhibition of certain enzymes, although detailed pathways remain to be fully elucidated. Related research on tetrahydroquinoline derivatives provides insight into potential mechanisms:

-

Tetrahydroquinoline derivatives have shown activity as tubulin polymerization inhibitors targeted at the colchicine binding site, with some compounds exhibiting GI50 values in the nanomolar range against human tumor cell lines

-

4,4-dimethyl-1,2,3,4-tetrahydroquinoline structures have been explored as PPAR (peroxisome proliferator-activated receptor) agonists, particularly dual PPARα/γ agonists with potential applications in treating Type-2 diabetes

While these studies focus on related compounds rather than specifically on 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride, they suggest potential directions for investigating its biological activity.

Current Research and Future Directions

Ongoing Studies

Studies on the interactions of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride with biological targets are ongoing. These investigations focus on:

-

Effects on enzyme activity

-

Receptor binding affinity

-

Potential therapeutic applications

Understanding these interactions is crucial for elucidating the compound's therapeutic potential and safety profile. Current research appears to be in the exploratory phase, with efforts directed toward characterizing the compound's basic biological activities.

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride typically involve multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic C≡N stretch at approximately 2200 cm⁻¹

-

X-ray crystallography for definitive structural determination if crystalline samples are available

These techniques provide complementary information about the compound's structure and purity.

Chromatographic Methods

Chromatographic methods are essential for assessing the purity of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography (GC) for volatile impurity analysis

Commercial samples typically achieve purity levels of approximately 97%, indicating effective purification protocols have been established .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume